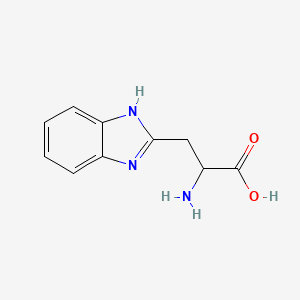
3-(1H-benzimidazol-2-yl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)alanine is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 3-(1H-benzimidazol-2-yl)alanine. Research indicates that compounds with similar structures exhibit efficacy against various pathogens. For instance, modifications to the benzimidazole ring can significantly enhance biological activity, suggesting that this compound could serve as a lead compound in developing new antimicrobial agents.
Anticancer Research
The compound has also shown promise in anticancer research. Studies indicate that it can inhibit specific cancer cell lines, potentially through mechanisms involving receptor tyrosine kinase inhibition. The structure-activity relationship (SAR) of related compounds has been explored to identify effective analogs for cancer treatment .
Enzyme Inhibition Studies
Research has focused on the binding affinities of this compound with various enzymes and receptors involved in disease processes. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential. For example, studies have highlighted its role as a c-ABL inhibitor, which is significant in treating certain types of leukemia .
Material Science Applications
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be utilized in creating novel materials with specific properties, making it valuable in both academic research and industrial applications.
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | Benzoxazole derivative | Known for antimicrobial properties |
| 1H-benzimidazole | Simple benzimidazole | Serves as a precursor for various derivatives |
| 5-(1H-benzimidazol-2-yl)-L-alanine | Modified alanine | Exhibits different biological activities |
| 4-(phenylamino)-3-(1H-benzimidazol-2-yl)butanoic acid | Extended structure | Potentially more potent due to additional phenyl group |
This table illustrates how the specific arrangement of functional groups in this compound influences its biological activity, distinguishing it from other compounds.
Study on Antibacterial Activity
A recent study synthesized several derivatives of benzimidazole and phthaloylamino acids, including this compound. The synthesized compounds were tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . These findings underscore the compound's potential as an antimicrobial agent.
Research on Cancer Cell Lines
Another study investigated the effect of this compound on different cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively, suggesting its utility in developing anticancer therapies . The SAR analysis revealed that slight modifications could enhance its efficacy further.
Eigenschaften
IUPAC Name |
2-amino-3-(1H-benzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERIWNMZWSIKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













